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Compound of Interest

Compound Name: SRI-29574

Cat. No.: B15616346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dopamine transporter (DAT) allosteric

modulator, SRI-29574, with alternative compounds and genetic models. The objective is to

facilitate the cross-validation of its pharmacological effects by examining convergent evidence

from chemical and genetic approaches. Due to the limited publicly available in vivo data for

SRI-29574, this guide draws comparisons with "atypical" dopamine transporter inhibitors, a

class of compounds that includes allosteric modulators and shares a similar pharmacological

profile of reduced locomotor stimulation compared to traditional DAT inhibitors like cocaine.

Overview of SRI-29574 and aputypical DAT
Inhibitors
SRI-29574 is an allosteric modulator of the dopamine transporter (DAT) and also exhibits

partial inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET).

Allosteric modulators bind to a site on the transporter protein that is different from the dopamine

binding site, altering the transporter's function without directly competing with dopamine. This

mechanism is characteristic of a class of compounds known as atypical DAT inhibitors. These

compounds, unlike typical DAT inhibitors such as cocaine, often exhibit a unique behavioral

profile with reduced abuse liability and less pronounced psychostimulant effects.
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To provide a framework for the potential in vivo effects of SRI-29574, this section compares it

with other well-characterized atypical DAT inhibitors, specifically benztropine and modafinil

analogs.

Table 1: Comparison of In Vitro and In Vivo Properties of Atypical DAT Inhibitors

Compoun
d/Analog
Class

Primary
Target(s)

Reported
IC50/Ki
for DAT

Locomot
or
Activity

Dopamin
e Levels
(Microdial
ysis)

Abuse
Liability
Potential

Key
Referenc
es

SRI-29574

DAT

(allosteric),

SERT, NET

IC50 = 2.3

nM (for

DAT)

Data not

publicly

available

Data not

publicly

available

Expected

to be low
[1]

Benztropin

e Analogs

(e.g., AHN

1-055,

AHN 2-

005)

DAT
Nanomolar

range

Attenuated

or no

increase

Slower and

more

prolonged

increase

than

cocaine

Low
[2][3][4][5]

[6]

Modafinil

Analogs

(e.g., (S)-

CE-123)

DAT
Micromolar

range

No

significant

increase

Slower

onset and

longer-

lasting

increase

Low [7][8]

Cocaine

(Typical

Inhibitor for

compariso

n)

DAT,

SERT, NET

Micromolar

range

Significant,

dose-

dependent

increase

Rapid and

pronounce

d increase

High [2][7]

Cross-Validation with Genetic Models
Genetically modified mouse models provide a powerful tool to validate the on-target effects of

pharmacological agents. By comparing the behavioral and neurochemical phenotype of mice
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with a genetically altered DAT to the effects of SRI-29574, researchers can gain confidence

that the compound's actions are mediated through its intended target.

Table 2: Phenotypic Comparison of Atypical DAT Inhibitors and Genetic Models
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Model/Compo
und

Genotype/Mec
hanism

Key
Behavioral
Phenotypes

Key
Neurochemical
Phenotypes

Relevance for
Cross-
Validation

SRI-29574

(Predicted)

DAT Allosteric

Modulator

Potentially

reduced

locomotor

activity, possible

anxiolytic or

antidepressant-

like effects due

to SERT/NET

activity.

Modulated (likely

stabilized or

slightly

increased)

extracellular

dopamine.

To be determined

with future in vivo

studies.

DAT Knockout

(KO) Mouse

Homozygous

deletion of the

DAT gene

Hyperactivity,

deficits in

sensorimotor

gating,

impulsivity.[1]

Persistently

elevated

extracellular

dopamine.

Provides a model

of complete DAT

inhibition. The

effects of a

partial modulator

like SRI-29574

would be

expected to be

substantially

milder.

DAT

Heterozygous

(HET) Mouse

50% reduction in

DAT expression

Intermediate

phenotype

between wild-

type and KO

mice.

Moderately

elevated

extracellular

dopamine.

May represent a

more relevant

model for the

partial inhibition

profile of SRI-

29574.

SERT Knockout

(KO) Mouse

Homozygous

deletion of the

SERT gene

Increased

anxiety-like

behavior, altered

stress response.

Increased

extracellular

serotonin.

Relevant for

validating the off-

target effects of

SRI-29574 on

the serotonin

system.
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NET Knockout

(KO) Mouse

Homozygous

deletion of the

NET gene

Altered

locomotor

activity,

antidepressant-

like phenotype.

Increased

extracellular

norepinephrine.

Relevant for

validating the off-

target effects of

SRI-29574 on

the

norepinephrine

system.

Signaling Pathways and Experimental Workflows
Dopaminergic Synapse Signaling
The following diagram illustrates the central role of the dopamine transporter (DAT) in

regulating dopamine signaling in the synapse and the proposed mechanism of action for an

allosteric modulator like SRI-29574.
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Figure 1. Dopaminergic synapse and SRI-29574's proposed mechanism.

Experimental Workflow for Cross-Validation
The logical flow for cross-validating the effects of SRI-29574 involves a combination of in vitro,

ex vivo, and in vivo experiments, with parallel studies in wild-type and genetically modified

animals.
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In Vitro / Ex Vivo Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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